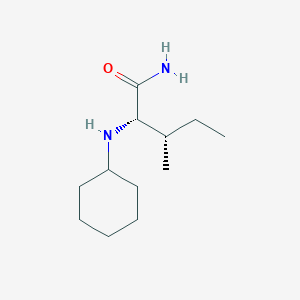

N-Cyclohexyl L-Z-isoleucinamide

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDSVFFAFDTJDL-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Structural Elucidation and Conformational Landscape Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure and dynamics of molecules in solution. nmims.educhemrxiv.org For N-Cyclohexyl L-Z-isoleucinamide, which possesses multiple chiral centers and rotatable bonds, NMR provides invaluable insights into its structural assignment and conformational preferences. nmims.edunih.gov

The initial step in the structural analysis of this compound involves the complete assignment of its proton (¹H) and carbon (¹³C) NMR spectra. One-dimensional (1D) ¹H NMR provides preliminary information on the number and chemical environment of protons, while ¹³C NMR distinguishes the unique carbon atoms in the molecule. nmims.edu

However, due to the complexity and potential for signal overlap in a molecule of this size, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. youtube.com Key 2D NMR techniques that would be employed include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the spin systems within the isoleucine and cyclohexyl moieties.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems of coupled protons, making it possible to identify all protons belonging to a particular residue or molecular fragment. nmims.educhemrxiv.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a clear map of C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different molecular fragments, such as linking the cyclohexyl group to the amide nitrogen and the Z-group to the isoleucine backbone.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below, based on typical values for similar protected amino acid derivatives.

| Atom Assignment | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| Z-group CH₂ | 5.10 (s) | 67.2 |

| Z-group C=O | - | 156.5 |

| Z-group Phenyl | 7.35 (m) | 136.1, 128.5, 128.1 |

| Ile α-CH | 4.25 (m) | 59.5 |

| Ile β-CH | 1.85 (m) | 37.8 |

| Ile γ-CH₂ | 1.45 (m), 1.15 (m) | 25.4 |

| Ile γ-CH₃ | 0.90 (t) | 11.5 |

| Ile δ-CH₃ | 0.92 (d) | 15.6 |

| Amide NH | 6.50 (d) | - |

| Amide C=O | - | 171.8 |

| Cyclohexyl N-CH | 3.70 (m) | 49.0 |

| Cyclohexyl CH₂ | 1.10 - 1.90 (m) | 33.0, 25.5, 24.8 |

Table 1: Illustrative ¹H and ¹³C NMR chemical shift assignments for this compound. Actual values may vary based on experimental conditions.

With its multiple rotatable bonds, this compound can adopt various conformations in solution. The bulky cyclohexyl and benzyloxycarbonyl (Z) groups impose significant steric constraints that influence these preferences. NMR techniques can probe these conformational equilibria. nih.gov

The Nuclear Overhauser Effect (NOE) is particularly important. An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. nmims.edu 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments map these spatial proximities. For instance, NOEs between the cyclohexyl protons and protons on the isoleucine side chain would confirm their relative orientation. Similarly, NOEs between the amide proton and specific protons on the cyclohexyl or isoleucine moieties can define the conformation around the amide bond. The presence of a significant population of a specific rotamer, such as a cis or trans amide conformation, can be identified and quantified through NOE analysis. nih.govcopernicus.org

The amide bond (CO-NH) in this compound has partial double-bond character due to resonance, which restricts rotation. nanalysis.comyoutube.com This can lead to the existence of distinct cis and trans isomers that may interconvert on the NMR timescale. montana.edu Variable Temperature (VT) NMR is the primary method used to study these dynamic processes. proquest.comnih.gov

At low temperatures, the interconversion between rotamers may be slow enough to observe separate signals for each conformer in the NMR spectrum. mdpi.com As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two signals broaden and merge into a single, averaged signal. This is known as the coalescence temperature (Tc). nih.govacs.org

By analyzing the line shape of the signals at different temperatures or by using the coalescence temperature, it is possible to calculate the rate of exchange (k) and the Gibbs free energy of activation (ΔG‡) for the rotational barrier. nih.govacs.org For secondary amides, these barriers are typically in the range of 12-20 kcal/mol. mdpi.comnih.gov Saturation transfer experiments can also be employed to measure exchange rates, often expanding the temperature range over which the dynamics can be studied. proquest.comacs.org

X-ray Crystallography for Solid-State Molecular Architecture

While NMR reveals the dynamic nature of a molecule in solution, X-ray crystallography provides a precise, static picture of its molecular structure in the solid state at atomic resolution. nih.govlibretexts.org This technique is unparalleled for determining bond lengths, bond angles, and the absolute configuration of chiral centers. pan.pl

The foremost challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. libretexts.org For an organic molecule like this compound, several crystallization methods can be employed:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. ufl.edumit.edu The choice of solvent is critical, with moderately volatile solvents often yielding the best results. muohio.edu

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a good solvent and placing this solution in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent"). ufl.edu The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystal growth.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mit.edu As the temperature drops, the solubility decreases, leading to crystallization.

The choice of solvent is crucial and often determined empirically. For amides, hydrogen-bonding solvents can be effective. muohio.edu Sometimes co-crystallants are used to facilitate the formation of a well-ordered crystal lattice. tamu.edu

Once a suitable crystal is obtained and its structure is solved, the analysis reveals not only the intramolecular conformation but also how the molecules pack together in the crystal lattice. Intermolecular forces, particularly hydrogen bonds, govern this packing. nih.gov

In the crystalline state of this compound, several hydrogen bonds are expected to play a key role. The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygens of both the amide and the Z-group are strong acceptors. nih.goviisc.ac.in This can lead to the formation of extensive networks, such as chains or sheets, where molecules are linked together. iisc.ac.in

The table below provides illustrative parameters for potential hydrogen bonds that could be observed in the crystal structure of this compound, based on data from similar peptide structures.

| Donor (D) | Acceptor (A) | Interaction | Illustrative D-H···A Distance (Å) | **Illustrative D-H···A Angle (°) ** |

| Amide N-H | Amide C=O | Intermolecular | 1.8 - 2.2 | 150 - 170 |

| Amide N-H | Z-group C=O | Inter- or Intramolecular | 1.9 - 2.3 | 145 - 165 |

Table 2: Illustrative hydrogen bond geometries potentially present in the crystal lattice of this compound. iisc.ac.in

Integration of Spectroscopic Data with Computational Methods for Structural Refinement

The integration of experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, with theoretical calculations allows for a comprehensive and refined understanding of the molecular structure and dynamics of N-Cyclohexyl L-isoleucinamide in solution. This combined approach overcomes the limitations of using either method in isolation.

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for the accurate prediction of NMR chemical shifts. nih.govmdpi.com The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. psu.edu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For a molecule like N-Cyclohexyl L-isoleucinamide, which possesses multiple rotatable bonds leading to a complex conformational landscape, a single conformation is often insufficient to represent the dynamic nature of the molecule in solution. Therefore, a common workflow involves:

A thorough conformational search to identify all low-energy conformers.

Geometry optimization of each conformer using a suitable DFT functional and basis set.

Calculation of NMR chemical shifts for each stable conformer.

Averaging the calculated chemical shifts based on the Boltzmann population of each conformer to obtain the final predicted spectrum.

Based on studies of related compounds, a hypothetical comparison of experimental and DFT-calculated 13C NMR chemical shifts for the major conformer of N-Cyclohexyl L-isoleucinamide is presented below. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for achieving high accuracy. nih.gov

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Difference (ppm) |

|---|---|---|---|

| C=O (amide) | 173.5 | 174.2 | -0.7 |

| Cα (isoleucine) | 58.2 | 58.9 | -0.7 |

| Cβ (isoleucine) | 37.1 | 37.6 | -0.5 |

| Cγ (isoleucine) | 25.4 | 25.9 | -0.5 |

| Cγ' (isoleucine) | 15.8 | 16.2 | -0.4 |

| Cδ (isoleucine) | 11.9 | 12.3 | -0.4 |

| C1' (cyclohexyl) | 48.5 | 49.1 | -0.6 |

| C2'/C6' (cyclohexyl) | 33.2 | 33.8 | -0.6 |

| C3'/C5' (cyclohexyl) | 25.9 | 26.4 | -0.5 |

| C4' (cyclohexyl) | 25.1 | 25.5 | -0.4 |

This table presents hypothetical data based on typical accuracies achieved for similar molecules in the literature.

The conformational landscape of N-Cyclohexyl L-isoleucinamide is primarily defined by the torsion angles of the isoleucine side chain (χ¹, χ²) and the amide bond (ω), as well as the orientation of the cyclohexyl ring. While NMR spectroscopy provides experimental constraints such as Nuclear Overhauser Effects (NOEs) and J-couplings, these are often insufficient to uniquely define the conformational ensemble.

A combined approach, integrating experimental NMR data with computational conformational searches, provides a more complete picture. Conformational studies on similar N-acetyl-L-isoleucine-N-methylamide have revealed a significant population of both γL (C7) and βL (C5) backbone conformations, with low energy gaps between different conformers suggesting considerable conformational flexibility. conicet.gov.ar The isoleucine side-chain itself can adopt multiple staggered rotamers.

The general workflow for such a combined analysis includes:

Experimental Data Acquisition: Measurement of NOEs to determine through-space proton-proton distances and J-couplings to estimate dihedral angles.

Computational Conformational Search: Using methods like molecular dynamics (MD) simulations or systematic grid scans to explore the potential energy surface and identify low-energy conformers.

Refinement and Validation: The computationally generated conformers are then assessed for their agreement with the experimental data. Theoretical NOEs and J-couplings are calculated for each conformer and a Boltzmann-weighted average is compared to the experimental values. This iterative process refines the conformational ensemble until the best fit is achieved.

For N-Cyclohexyl L-isoleucinamide, the key dihedral angles determining its conformational space are φ, ψ of the isoleucine backbone, χ¹ and χ² of the side chain, and the torsion angles within the cyclohexyl ring. The analysis of related N-acyl amino acid derivatives suggests that intramolecular hydrogen bonds, such as between the amide N-H and the carbonyl oxygen, can play a significant role in stabilizing certain conformations. documentsdelivered.com

Below is a data table summarizing the likely major conformers and their key dihedral angles for N-Cyclohexyl L-isoleucinamide, inferred from studies on analogous molecules. conicet.gov.arresearchgate.net

| Conformer | Hypothetical Population (%) | Key Dihedral Angles (degrees) | Characterizing Features |

|---|---|---|---|

| I | 45 | φ ≈ -80, ψ ≈ +70, χ¹ ≈ -60, χ² ≈ 180 | Extended β-strand like backbone, anti-periplanar χ¹ |

| II | 30 | φ ≈ -150, ψ ≈ +150, χ¹ ≈ 180, χ² ≈ 60 | Polyproline II-like backbone, gauche+ χ² |

| III | 15 | φ ≈ -70, ψ ≈ -40, χ¹ ≈ 60, χ² ≈ -60 | Right-handed helical region, gauche+ χ¹ |

| IV | 10 | φ ≈ +70, ψ ≈ -60, χ¹ ≈ -60, χ² ≈ 180 | Less common region, stabilized by specific interactions |

This table presents a hypothetical conformational distribution based on studies of similar peptide fragments. The actual populations would be determined by detailed experimental and computational analysis.

Molecular Recognition and Mechanistic Characterization of Enzyme Interactions

Binding Mode Analysis through Structural and Computational Techniques4.2.1. X-ray Co-crystallography of N-Cyclohexyl L-Z-isoleucinamide with Target Enzymes 4.2.2. Molecular Docking Simulations to Predict Binding Poses 4.2.3. Molecular Dynamics Simulations for Ligand-Enzyme Complex Stability and Dynamics

Should research on "this compound" become publicly available, this article can be updated to reflect those findings.

Mechanistic Insights into Enzymatic Catalysis Modulation

The modulation of enzymatic activity by small molecules is a cornerstone of biochemical research and drug discovery. Compounds containing functionalities like a cyclohexyl group and an amino acid scaffold can interact with enzymes in highly specific ways, offering insights into their catalytic mechanisms. These interactions can either enhance or inhibit the enzyme's function, providing valuable tools for studying biological pathways.

Role of this compound in Understanding Catalytic Pathways

Although direct studies on "this compound" are not available, the constituent parts of the molecule suggest potential roles in probing enzyme active sites. The cyclohexyl group, being a bulky, hydrophobic moiety, can participate in van der Waals interactions and hydrophobic contacts within an enzyme's binding pocket. The isoleucine component, an amino acid, provides a chiral center and specific side-chain stereochemistry that can be crucial for molecular recognition by an enzyme.

The "Z" in the provided name is non-standard in formal chemical nomenclature. However, in the context of peptide chemistry, "Z" is a common abbreviation for the benzyloxycarbonyl protecting group. If "this compound" were to refer to N-Cyclohexyl-L-(N-benzyloxycarbonyl)-isoleucinamide, this "Z" group would introduce a significant aromatic and sterically demanding feature.

The study of how such molecules bind to and affect an enzyme can elucidate the topology and chemical nature of the enzyme's active site. For instance, by systematically altering the structure of the modifying compound—for example, by changing the cyclohexyl ring to a different cycloalkane or altering the amino acid—researchers can map the steric and electronic requirements for binding. This structure-activity relationship (SAR) analysis is fundamental to understanding how an enzyme recognizes its substrates and how its catalytic activity is performed.

Kinetic studies are paramount in this endeavor. By measuring reaction rates in the presence and absence of the modulating compound, one can determine the type of inhibition or activation. For example, competitive inhibition would suggest that the compound binds to the active site, directly competing with the natural substrate. In contrast, non-competitive or uncompetitive inhibition would point towards binding at a site distinct from the active site, thereby providing information about other regulatory sites on the enzyme.

Allosteric Modulation Studies of Enzyme Activity

Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site. This binding event induces a conformational change in the enzyme, which in turn alters the properties of the active site, leading to a change in catalytic efficiency. Allosteric sites offer an attractive alternative for drug design as they can provide greater specificity and a more nuanced control over enzyme activity compared to targeting the highly conserved active sites.

Compounds with features like a cyclohexyl group are known to act as allosteric modulators for various protein targets, including G protein-coupled receptors. While specific examples for enzymes are less common in the public domain for this exact structure, the principles remain the same. The binding of a molecule like "this compound" to an allosteric pocket could stabilize either an active or an inactive conformation of the enzyme.

Table 1: Theoretical Kinetic Effects of a Hypothetical Allosteric Modulator

| Type of Allosteric Modulator | Effect on Vmax | Effect on Km | Mechanistic Implication |

| Positive Allosteric Modulator (Activator) | May increase | May decrease | Stabilizes the high-affinity, active conformation of the enzyme. |

| Negative Allosteric Modulator (Inhibitor) | May decrease | May increase | Stabilizes the low-affinity, inactive conformation of the enzyme. |

Detailed structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are often employed to visualize the binding of allosteric modulators. These methods can reveal the precise interactions between the compound and the enzyme, confirming the location of the allosteric site and detailing the conformational changes that propagate to the active site. Such studies are critical for the rational design of new and more potent allosteric drugs.

Advanced Computational and Theoretical Investigations of N Cyclohexyl L Z Isoleucinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of N-Cyclohexyl L-Z-isoleucinamide. These methods solve the Schrödinger equation (or its density-based equivalent) to provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations can elucidate a range of molecular and electronic properties that are crucial for understanding its behavior.

DFT studies would begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, reveals the electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are likely to engage in electrostatic interactions with other molecules. For this compound, the MEP would show negative potential around the amide oxygen and positive potential around the amide hydrogen, indicating their roles as hydrogen bond acceptors and donors, respectively.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties.

For a molecule like this compound, ab initio calculations would be employed to obtain benchmark values for its geometric parameters (bond lengths, bond angles, and dihedral angles). These high-accuracy calculations are also invaluable for determining precise interaction energies with other molecules, which is crucial for understanding its binding affinity to biological targets.

For instance, ab initio methods could be used to calculate the binding energy of this compound to a specific receptor pocket, providing a more refined understanding of the non-covalent interactions (hydrogen bonds, van der Waals forces) that govern molecular recognition.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules.

A significant application of MD simulations in drug discovery and molecular science is the calculation of binding free energies. nih.gov Free Energy Perturbation (FEP) is a rigorous method that can be used to compute the relative binding free energy of two ligands to a receptor or the absolute binding free energy of a single ligand. nih.gov

In the context of this compound, FEP calculations could be used to predict its binding affinity to a hypothetical protein target. This involves a series of MD simulations where the ligand is "alchemically" transformed into a non-interacting state, both in the solvated protein-ligand complex and in the solvent alone. The difference in the free energy of these two transformations yields the binding free energy.

Table 2: Illustrative Free Energy Calculation Results for this compound Binding

| Calculation Type | System | Calculated Free Energy (kcal/mol) (Illustrative) |

| FEP | This compound binding to a hypothetical receptor | -9.8 ± 0.5 |

| MM/PBSA | This compound binding to a hypothetical receptor | -12.3 ± 1.2 |

Note: These values are illustrative. MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is another, less computationally intensive method for estimating binding free energies.

A major challenge in MD simulations is adequately sampling the vast conformational space of a flexible molecule like this compound. livecomsjournal.orgarxiv.orgnih.gov Enhanced sampling techniques are employed to overcome this limitation and accelerate the exploration of different molecular conformations. nih.gov

Methods such as Replica Exchange Molecular Dynamics (REMD) and Metadynamics are powerful tools for this purpose. In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures, with periodic exchanges of coordinates between replicas. This allows the system to overcome energy barriers more easily at higher temperatures and then sample low-energy conformations at lower temperatures.

Metadynamics involves adding a history-dependent bias to the potential energy landscape, which discourages the system from revisiting previously explored conformations and pushes it to explore new regions of the conformational space. For this compound, these techniques would be crucial for obtaining a comprehensive understanding of its conformational preferences, which is essential for predicting its biological activity.

Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics and machine learning are increasingly being used to analyze large chemical datasets and build predictive models for various molecular properties. nih.govnih.govmdpi.com These approaches can be applied to this compound to predict its properties based on its chemical structure.

The first step in a chemoinformatics workflow is to represent the molecule using a set of numerical descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). Once the molecule is represented numerically, machine learning algorithms can be trained on datasets of known molecules to predict properties of new molecules.

For this compound, machine learning models could be developed to predict a wide range of properties, such as its solubility, permeability, and potential biological activities. For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built to predict its inhibitory activity against a particular enzyme, based on the properties of a training set of known inhibitors.

Table 3: Illustrative Machine Learning Predictions for this compound

| Predicted Property | Machine Learning Model | Predicted Value (Illustrative) |

| Aqueous Solubility (logS) | Random Forest Regression | -3.5 |

| Blood-Brain Barrier Permeability | Support Vector Machine | Low |

| hERG Inhibition Probability | Gradient Boosting Classifier | 0.15 |

Note: These are hypothetical predictions from machine learning models trained on relevant datasets.

By integrating these advanced computational and theoretical approaches, researchers can gain a detailed and multi-faceted understanding of this compound, from its fundamental electronic structure to its dynamic behavior and predicted biological properties. This knowledge is invaluable for guiding the design of new molecules with desired characteristics.

QSAR and Ligand-Based Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. nih.gov The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. nih.gov By identifying and quantifying the physicochemical properties (descriptors) that influence a molecule's activity, mathematical models can be developed to predict the activity of novel, untested compounds.

For a hypothetical study of this compound and its analogues, a QSAR analysis would involve the generation of a dataset of structurally similar compounds with their corresponding measured biological activities against a specific target. A variety of molecular descriptors would then be calculated for each compound, including:

Topological descriptors: These describe the connectivity and branching of the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the distribution of electrons within the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, a key factor in membrane permeability and target interaction.

Using statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model would be constructed to correlate these descriptors with the observed biological activity. The resulting equation would highlight the key structural features that are either beneficial or detrimental to the desired activity, providing a roadmap for the design of more potent analogues.

Table 1: Illustrative QSAR Descriptors and Their Potential Impact on Activity

| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |

| Topological | Molecular Connectivity Index | Can correlate with the size and shape of the molecule, influencing its fit within a binding pocket. |

| Electronic | Dipole Moment | Affects long-range interactions with the biological target and solubility. |

| Hydrophobic | LogP | A measure of lipophilicity; crucial for cell membrane penetration and hydrophobic interactions with the target. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, impacting binding affinity. |

This table is for illustrative purposes only and does not represent actual data for this compound.

Ligand-based design principles extend from QSAR by using the knowledge of active compounds to create a pharmacophore model. This model represents the essential 3D arrangement of functional groups required for biological activity. Virtual screening of compound libraries against this pharmacophore can then identify new and diverse chemical scaffolds that are likely to be active.

Data-Driven Prediction and Optimal Design of Chemical Libraries

The success of high-throughput screening (HTS) campaigns is heavily reliant on the quality and diversity of the chemical libraries being tested. nih.govnih.gov Data-driven approaches play a crucial role in the design of these libraries, ensuring they are enriched with compounds that have a higher probability of being bioactive. nih.gov

For a compound class like N-Cyclohexyl L-isoleucinamide derivatives, the optimal design of a chemical library would begin with defining a "chemical space" of interest. This space is defined by the range of physicochemical properties and structural features that are deemed desirable for the specific therapeutic target. Computational tools can then be used to enumerate a vast virtual library of potential derivatives by systematically modifying different parts of the core scaffold (e.g., the cyclohexyl ring, the isoleucine side chain, and the hypothetical "Z" group).

Machine learning models, trained on existing data from similar compound classes or from preliminary screening results, can then be employed to predict the biological activity, as well as other important properties like absorption, distribution, metabolism, and excretion (ADME) and toxicity, for each compound in the virtual library. This allows for a multi-objective optimization process where compounds are selected based on a balance of predicted potency and drug-like properties.

Table 2: Key Considerations in the Data-Driven Design of a Chemical Library

| Design Principle | Description | Computational Tools Used |

| Diversity Analysis | Ensures broad coverage of the defined chemical space, increasing the chances of finding novel active compounds. | Clustering algorithms, principal component analysis (PCA). |

| Scaffold Hopping | Identifies new core structures (scaffolds) that can present the key pharmacophoric features in a different arrangement. | Pharmacophore modeling, virtual screening. |

| "Lead-likeness" and "Drug-likeness" Filtering | Applies computational filters to remove compounds with undesirable properties (e.g., high molecular weight, poor solubility). | Rule-of-Five, custom property filters. |

| Synthesizability Analysis | Assesses the feasibility of synthesizing the selected compounds in a laboratory setting. | Retrosynthetic analysis software. |

This table outlines general principles and is not based on specific data for this compound.

Ultimately, the goal of data-driven library design is to create a smaller, more focused collection of compounds that is enriched with potential hits, thereby increasing the efficiency and reducing the cost of the drug discovery process. chemrxiv.org

Development and Application As a Research Probe

Design and Synthesis of Functionalized N-Cyclohexyl L-Z-isoleucinamide Probes

The initial step in developing a research probe is the synthesis of functionalized derivatives. This typically involves adding a linker arm to a position on the core molecule—in this hypothetical case, this compound—that is not critical for its biological activity. This linker serves as a connection point for various reporter or reactive groups.

Affinity-based probes (AfBPs) are designed to specifically label and isolate binding partners from complex biological mixtures like cell lysates. nih.gov The design of an AfBP based on this compound would involve attaching a reactive group (a "warhead") and a reporter tag, most commonly biotin (B1667282), via a linker.

The warhead is a key component, designed to form a stable, covalent bond with nearby amino acid residues of the target protein upon binding. This covalent linkage ensures that the probe-target complex can withstand subsequent purification and analysis steps. The choice of reactive group depends on the desired reactivity profile.

The synthesis would involve multi-step organic chemistry to couple the this compound scaffold with a linker-biotin moiety. The general synthetic strategy for such a probe is outlined in the table below.

| Table 1: General Synthetic Strategy for an Affinity-Based Probe |

| Step 1: Scaffold Synthesis |

| Synthesis of the core this compound molecule. |

| Step 2: Linker Attachment |

| Introduction of a linker with a terminal functional group (e.g., an amine or carboxylic acid) at a non-essential position on the cyclohexyl or isoleucinamide moiety. |

| Step 3: Biotinylation |

| Coupling of the linker-modified compound with an activated form of biotin (e.g., NHS-biotin) to yield the final affinity probe. |

| Step 4: Purification and Characterization |

| Purification of the probe using chromatographic techniques (e.g., HPLC) and characterization by mass spectrometry and NMR to confirm its structure and purity. |

For applications in cellular imaging or biodistribution studies, probes can be tagged with fluorescent dyes or radioactive isotopes. A fluorescent probe would allow for the visualization of the compound's localization within cells or tissues using fluorescence microscopy. Isotopic labeling, for instance with Carbon-14 or Tritium, enables quantitative analysis of compound distribution and metabolism in in vivo models.

The synthesis of a fluorescent probe would involve conjugating a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to the linker-modified this compound. The choice of fluorophore would depend on the specific experimental requirements, such as excitation and emission wavelengths and environmental sensitivity.

Target Identification and Validation Methodologies in Research

Once a functionalized probe is synthesized and validated, it can be deployed in various experimental workflows to identify and validate its molecular targets.

Chemical Proteomics Approaches Using the Compound

Chemical proteomics is a powerful technique used to identify the protein targets of a small molecule on a proteome-wide scale. In a typical experiment using a biotinylated this compound probe, the following steps would be taken:

Incubation of the probe with a cell lysate or live cells.

Lysis of the cells (if not already lysed) and capture of the biotin-labeled protein complexes on streptavidin-coated beads.

Washing the beads to remove non-specifically bound proteins.

Elution of the captured proteins.

Identification of the eluted proteins using mass spectrometry-based proteomics.

The results of such an experiment would provide a list of potential protein interactors for this compound.

| Table 2: Representative Chemical Proteomics Workflow |

| Phase |

| Probe Incubation |

| Affinity Capture |

| Washing |

| Elution & Digestion |

| Mass Spectrometry |

| Data Analysis |

In Vitro Binding Assays and Validation of Molecular Targets

Following the identification of potential targets through chemical proteomics, it is crucial to validate these interactions using orthogonal, lower-throughput methods. In vitro binding assays are essential for confirming a direct interaction between the compound and a putative target protein and for quantifying the binding affinity.

These assays typically involve a purified recombinant version of the candidate target protein and the unmodified this compound compound. Various biophysical techniques can be employed for this purpose, including:

Surface Plasmon Resonance (SPR): Measures the binding of the compound to the immobilized protein in real-time, providing kinetic data (on- and off-rates) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.

Fluorescence Polarization/Anisotropy: Measures the change in the rotational speed of a fluorescently labeled version of the compound or protein upon binding.

Radioligand Binding Assays: A classic method where a radiolabeled version of the compound competes with the unlabeled compound for binding to the target protein.

Successful validation through these assays would confirm a direct molecular target of this compound, providing a solid foundation for further investigation into its mechanism of action.

Future Perspectives and Methodological Innovations in Studying Complex Amides

Integration of Multidisciplinary Techniques for Comprehensive Analysis

A thorough understanding of a complex amide like N-Cyclohexyl L-Z-isoleucinamide can no longer be achieved through a single scientific lens. The future lies in a deeply integrated, multidisciplinary workflow that combines synthetic chemistry, analytical chemistry, biochemistry, and computational science to create a holistic profile of the molecule. chemscene.com

A comprehensive analysis begins with the synthesis and purification of the compound. Modern synthetic strategies, including enzymatic and electrochemical methods, offer greener and more efficient routes to amide bond formation. nih.govrsc.org Enzymatic catalysis, for instance, can provide high stereoselectivity, which is crucial for a chiral molecule like this compound, while electrosynthesis can circumvent the need for hazardous reagents. rsc.orgnature.com

Once synthesized, a battery of analytical techniques is required for structural confirmation and purity assessment. This typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise three-dimensional structure and conformational dynamics of the molecule. Advanced NMR techniques can probe the spatial relationships between the cyclohexyl ring, the isoleucine side chain, and the Z-group (benzyloxycarbonyl).

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition. nih.gov Tandem MS (MS/MS) further aids in structural elucidation by providing fragmentation patterns unique to the molecule's architecture.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for purifying the compound and assessing its purity. nih.gov Chiral chromatography is specifically required to separate and quantify the stereoisomers, ensuring the correct L-configuration of the isoleucine moiety.

Beyond structural analysis, understanding the compound's behavior requires biochemical and biophysical methods. If the compound is hypothesized to be an enzyme inhibitor, for example, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to measure binding affinity and thermodynamics. The integration of these techniques provides a multidimensional view of the compound, from its atomic composition to its interaction with biological systems.

Table 1: Illustrative Multidisciplinary Workflow for this compound Analysis

| Phase | Technique/Discipline | Objective |

| Synthesis & Purification | Organic Chemistry, Biocatalysis | Efficient and stereoselective synthesis of the target amide. |

| HPLC, Chiral Chromatography | Isolation and purification of the desired stereoisomer. | |

| Structural Elucidation | NMR Spectroscopy, Mass Spectrometry | Confirmation of chemical structure, stereochemistry, and purity. |

| Biophysical Characterization | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Determination of binding kinetics and thermodynamics with biological targets. |

| Computational Analysis | Density Functional Theory (DFT) | Prediction of stable conformations, electronic properties, and reactivity. |

Advancements in High-Throughput Screening of this compound Derivatives

The true potential of a core structure like this compound lies in the ability to generate and rapidly test a library of its derivatives. High-Throughput Screening (HTS) is the cornerstone of this discovery process, enabling the evaluation of thousands of compounds for a specific biological activity in a short period. nih.gov

Future HTS approaches are moving beyond simple activity assays to more sophisticated, information-rich screening platforms. For a library of derivatives based on this compound, where modifications could be made to the cyclohexyl ring, the isoleucine side chain, or by replacing the Z-group, several HTS innovations are pertinent:

Fluorescence-Based Assays: These are a mainstay of HTS. For example, a fluorimetric assay could be designed to monitor the activity of an enzyme that the amide derivatives are intended to inhibit. nih.gov Innovations in this area include the development of novel fluorescent probes and self-assembling sensor systems that can detect enantiomeric excess, a critical factor for chiral derivatives. bath.ac.uk

Label-Free Detection: Technologies like acoustic-ejection mass spectrometry allow for ultra-fast screening without the need for fluorescent or radioactive labels, reducing the potential for assay interference.

High-Content Screening (HCS): This approach uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes. If this compound derivatives were being explored for neuroprotective effects, HCS could simultaneously measure cell viability, neurite outgrowth, and the expression of stress markers in neuronal cell cultures.

Computational HTS (Virtual Screening): Before synthesizing a large library, computational tools can be used to screen virtual libraries of millions of derivatives. Platforms like AMIDE v2, which leverage the power of Graphics Processing Units (GPUs) for accelerated molecular docking, can predict which derivatives are most likely to bind to a specific protein target. nih.govmdpi.com This in silico screening prioritizes the most promising candidates for actual synthesis and biological testing, saving significant time and resources.

The evolution of HTS is marked by a move towards smarter, more predictive screening cascades that integrate virtual screening with targeted, multi-parametric biological assays.

Emerging Computational Approaches for Predictive Design and Mechanistic Elucidation

Computational chemistry is no longer just a tool for explaining experimental results; it is a driving force in the predictive design of new molecules and the deep elucidation of their mechanisms of action. For complex amides like this compound, these approaches offer unparalleled insight at the molecular level.

Predictive Design: The goal of predictive design is to rationally design novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. This is achieved through a combination of techniques:

Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate the structural features of existing amide derivatives with their biological activity, QSAR can predict the activity of new, unsynthesized compounds. pnas.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand like this compound when bound to its biological target, revealing key interactions and the role of conformational flexibility in binding.

ADME/Tox Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates early in the design phase. nih.gov This allows chemists to filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity.

Mechanistic Elucidation: Understanding how a molecule works is as important as knowing that it works. Computational methods are indispensable for uncovering reaction mechanisms and the intricacies of molecular interactions.

Density Functional Theory (DFT): DFT calculations are used to map out the entire energy landscape of a chemical reaction, such as the enzymatic or chemical synthesis of the amide bond itself. rsc.org This allows researchers to identify transition states and intermediates, providing a detailed mechanistic pathway. researchgate.netnih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): This method allows for the study of a reaction within a large biological system, like an enzyme's active site. The reactive center (e.g., the forming amide bond) is treated with high-level quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. This provides a realistic model of the biological process.

Predicting Reactivity: Computational models can predict the reactivity of different parts of the molecule, for example, by calculating the energy barriers for C-N bond rotation or the likelihood of protonation at the amide nitrogen versus the carbonyl oxygen, which are critical determinants of an amide's chemical and biological properties. researchgate.net

The synergy between these predictive computational approaches and experimental validation is creating a powerful, iterative cycle for the discovery and optimization of complex amides. By modeling molecules in silico before making them in vitro, researchers can navigate the vast chemical space with greater speed and precision.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclohexyl L-Z-isoleucinamide, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Begin with the condensation of L-Z-isoleucine with cyclohexylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxyl group. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Microwave-assisted synthesis : For faster reaction kinetics, employ microwave irradiation (100–150°C, 20–30 min) with catalytic acetic acid to improve yield and reduce side products .

- Purification : Use recrystallization in ethanol/water (4:1) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor purity via TLC (Rf = 0.3–0.4 in ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- Analytical workflow :

- NMR : Assign stereochemistry using ¹H-NMR (δ 1.2–1.5 ppm for cyclohexyl protons; δ 3.8–4.2 ppm for amide protons) and ¹³C-NMR (amide carbonyl at ~170 ppm). 2D-COSY and NOESY confirm spatial proximity of chiral centers .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~285.2 Da) validates molecular weight. Fragmentation patterns distinguish isoleucine stereoisomers .

- HPLC : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) resolve enantiomeric impurities; retention time comparison against standards ensures configurational accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) influence biological activity?

- Structure–Activity Relationship (SAR) strategies :

- Electron-withdrawing groups : Introduce fluorine or nitro groups at the cyclohexyl para-position to enhance binding affinity to target enzymes (e.g., cyclooxygenase isoforms) via dipole interactions. Monitor activity via in vitro COX-1/COX-2 inhibition assays .

- Steric effects : Compare N-cyclohexyl derivatives with bulkier tert-butyl groups using molecular docking (AutoDock Vina) to assess steric hindrance in enzyme active sites .

- Pharmacokinetic optimization : Replace the cyclohexyl group with bicyclic systems (e.g., norbornene) to improve metabolic stability. Evaluate oral bioavailability in rodent models using LC-MS plasma profiling .

Q. What experimental approaches resolve contradictions in thermal stability data for polymer composites containing this compound?

- Case study : In PMMA copolymerization ( ), conflicting DSC results (Tg = 120°C vs. 135°C) may arise from:

- Inhomogeneity : Use GPC to verify molecular weight distribution (Đ < 1.2 ensures uniform chain lengths).

- Residual monomers : Quantify unreacted N-cyclohexyl maleimide via FTIR (peak at 1700 cm⁻¹ for maleimide carbonyl).

- Solution : Optimize radical initiator concentration (AIBN at 0.5–1.0 wt%) and reaction time (6–8 hr at 70°C) to enhance crosslinking efficiency .

Data Analysis and Experimental Design

Q. How can researchers address discrepancies in enantiomeric excess (ee) values reported across studies?

- Troubleshooting framework :

- Chiral column calibration : Validate HPLC methods with racemic and enantiopure standards. Adjust mobile phase pH (2.5–3.5) to minimize peak tailing .

- Circular dichroism (CD) : Cross-verify ee by comparing Cotton effects at 220–240 nm with published spectra .

- Synthetic controls : Replicate reactions under inert (N₂) conditions to rule out racemization via atmospheric oxidation .

Q. What in silico tools predict the compound’s solubility and crystallization behavior?

- Computational methods :

- COSMO-RS : Simulate solubility parameters in solvents like DMSO or ethanol. Match results with experimental shake-flask assays (UV-Vis quantification) .

- Polymorph prediction : Use Mercury CSD software to analyze crystal packing motifs from XRD data. Thermodynamic stability rankings (via DFT) guide polymorph selection .

Methodological Pitfalls and Best Practices

Q. Why do some synthetic protocols yield low amide bond formation efficiency?

- Critical factors :

- Activation efficiency : Replace DCC with EDC/HOBt to reduce N-acylurea byproducts. Monitor reaction progress via IR (disappearance of -COOH peak at 2500–3000 cm⁻¹) .

- Solvent selection : Avoid DMF if racemization is observed; switch to dichloromethane with DMAP catalysis .

Q. How to mitigate oxidative degradation during long-term storage?

- Stability protocols :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.

- Antioxidants : Add 0.1% BHT to stock solutions. Confirm stability via accelerated aging tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。